molecular formula C11H20O2 B13302510 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde

1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13302510
M. Wt: 184.27 g/mol
InChI Key: DVAYORSIGBWNBO-UHFFFAOYSA-N
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Description

1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group, two methyl groups, and an aldehyde group

Preparation Methods

The synthesis of 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclohexanone with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones with amines or hydrazines, respectively.

Scientific Research Applications

1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a distinct aroma.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    3,3-Dimethylcyclohexanone: Lacks the ethoxy and aldehyde groups, making it less reactive in certain chemical reactions.

    1-Ethoxycyclohexane-1-carbaldehyde: Similar structure but without the two methyl groups, which can affect its steric and electronic properties.

    3,3-Dimethylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, which can influence its solubility and reactivity.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-4-13-11(9-12)7-5-6-10(2,3)8-11/h9H,4-8H2,1-3H3

InChI Key

DVAYORSIGBWNBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1)(C)C)C=O

Origin of Product

United States

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